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Compound of Interest

Compound Name: Benzo[a]pentacene

Cat. No.: B1618297 Get Quote

An In-depth Technical Guide on the Electronic Properties and Band Structure of

Benzo[a]pentacene and its Progenitor, Pentacene

Disclaimer: Detailed experimental and computational data specifically for Benzo[a]pentacene
is not extensively available in the public domain. This guide provides foundational information

on its chemical identity and leverages the comprehensive research available for its parent

molecule, pentacene, to infer and discuss the expected electronic characteristics and the

methodologies used to study them.

Introduction to Benzo[a]pentacene
Benzo[a]pentacene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula

C₂₆H₁₆ and a molecular weight of 328.41 g/mol .[1][2] It belongs to the acene family of organic

molecules, which are known for their potential in organic electronic applications. Structurally, it

is an isomer of pentacene, featuring an additional benzene ring fused to the pentacene

backbone.[3] This structural modification is expected to influence its electronic properties,

including its HOMO-LUMO gap and charge carrier mobility. Given the extensive research into

pentacene as a benchmark organic semiconductor, its properties provide a valuable reference

for understanding Benzo[a]pentacene.

Pentacene itself is a highly conjugated system of five linearly-fused benzene rings (C₂₂H₁₄) and

is one of the most studied organic semiconductors.[4][5] It is known for its high charge carrier

mobility, making it a material of interest for organic thin-film transistors (OTFTs) and organic

photovoltaic cells.[4][6]
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Core Electronic Properties
The electronic properties of acenes like pentacene and its derivatives are dictated by their π-

conjugated systems. Key parameters include the Highest Occupied Molecular Orbital (HOMO),

the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential,

and charge carrier mobility.

HOMO, LUMO, and Band Gap
The HOMO-LUMO gap is a critical parameter that determines the energy required to excite an

electron and influences the material's color, conductivity, and stability. For pentacene, the

HOMO-LUMO gap is subject to the molecular environment (gas phase, solution, or solid state)

and the measurement technique.

Computational studies using Density Functional Theory (DFT) have been employed to

calculate these energy levels. For instance, the DFT@B3LYP HOMO-LUMO gap for pentacene

is reported to be 2.19 eV.[7] Experimental values can vary; for example, a study on pentacene

adsorbed on thin dielectric decoupling layers reported a gap of 3.39 ± 0.31 V as measured by

scanning tunneling spectroscopy.[8] Functionalization of the pentacene core can significantly

alter the HOMO-LUMO gap.[9][10]

Table 1: Electronic Properties of Pentacene and Related Derivatives
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Compound HOMO (eV) LUMO (eV)
Band Gap
(eV)

Measureme
nt/Calculati
on Method

Reference

Pentacene

(gas phase)
- - 2.21

Theoretical

Calculation
[5]

Pentacene -6.31 -2.95 3.36

Scanning

Tunneling

Spectroscopy

[8]

Pentacene on

Au
- - -

Ultraviolet

Photoelectron

Spectroscopy

[11]

Bis(triisoprop

ylsilylethynyl)

pentacene (1)

- - 0.6
Resistivity vs.

Temperature
[12]

Offset

Pentacene

Derivative (2)

- - 1.83

Resistivity vs.

Temperature /

Optical

Spectrum

[12]

Benzo[i]penta

helicene-3,6-

dione

-5.87 -3.61 2.26
Cyclic

Voltammetry
[13]

Charge Carrier Mobility
Charge carrier mobility is a measure of how quickly charge can move through a material and is

a key performance metric for transistors. Pentacene is known for its relatively high hole

mobility. This property is highly anisotropic and dependent on the crystalline packing of the

molecules in the solid state.

Solution-processed thin-film transistors of dibenzo[d,d']benzo[1,2-a:4,5-a']dicycloheptenes,

which are pentacene analogues, have shown field-effect mobilities of up to 0.76 cm²/Vs.[14][15]

For pentacene-based OTFTs, mobilities can range from 10⁻² to over 1 cm²/Vs depending on

the device architecture and fabrication conditions.[16][17][18] For instance, using a high-k
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PVA/low-k PVP bilayer gate insulator, a mobility of 1.12 cm²/(Vs) was achieved.[16]

Functionalization also plays a crucial role; TIPS-pentacene has shown mobilities of ~0.7

cm²/Vs, while TES-pentacene exhibited lower mobility but higher anisotropy.[19]

Table 2: Charge Carrier Mobility of Pentacene and its Derivatives

Material
Mobility
(cm²/Vs)

Device Type Dielectric Reference

Dibenzo[d,d']ben

zo[1,2-a:4,5-

a']dicycloheptene

s

up to 0.76
Solution-

processed OTFT
- [14][15]

Benzohexacene up to 0.2
Bottom-contact

OTFT
- [6]

Pentacene 1.23 OFET Si (111) [17]

Pentacene 0.16 OTFT PVP [16]

Pentacene with

PVA/PVP bilayer
1.12 OTFT PVA/PVP [16]

Benzo[i]pentaheli

cene-3,6-dione
10⁻⁵ - 10⁻⁷

Bottom-gate/top-

contact OTFT
SiO₂ [13]

TIPS-pentacene ~0.7 Zone-cast OTFT - [19]

TES-pentacene ~0.06 Zone-cast OTFT - [19]

Band Structure of Pentacene
The band structure of crystalline pentacene describes the ranges of energy that an electron is

allowed to have. The dispersion of these bands, particularly the HOMO and LUMO derived

bands, is directly related to the charge transport properties. Angle-resolved photoemission

spectroscopy (ARUPS) is a powerful technique to experimentally map the band structure.

Studies on uniaxially aligned crystalline thin films of pentacene have revealed the

intermolecular and intramolecular dispersions.[20] The band structure perpendicular to the long
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molecular axis shows a small dispersion, which is consistent with DFT calculations.[20] The

total band dispersions of the highest valence and lowest conduction bands are in the range of

0.14 to 0.52 eV and are highly anisotropic.[21]

Experimental and Computational Protocols
Synthesis of Pentacene Derivatives
The synthesis of pentacene and its derivatives can be challenging due to their low solubility.[5]

Several synthetic routes have been developed. A common precursor is 6,13-

pentacenequinone.[12][22] For example, bis(triisopropylsilylethynyl)pentacenes can be

prepared in a one-pot reaction from the corresponding pentacenequinone.[12] Another

approach involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene.[22]

A general synthetic workflow is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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